molecular formula C19H23N7 B6436423 N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549000-21-5

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6436423
CAS RN: 2549000-21-5
M. Wt: 349.4 g/mol
InChI Key: VYQIZUWADQKMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalines are a class of N-heterocyclic compounds that have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

On treatment with 1,4-binucleophiles (thiocarbohydrazide (i) and pyazole-1-carbothiohydrazide (ii)), and 2,3-dichloroquinoxaline derivative (98) produced a single product which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline(99) and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment Pyrimidine and its derivatives, including the compound you mentioned, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .

Antiviral Applications

Some triazoloquinoxalines compounds, which are structurally similar to the compound , have demonstrated antiviral activity . Although the specific antiviral activity of “N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine” has not been explicitly mentioned, it’s possible that it may also have potential antiviral applications.

Biological Potential

Fused pyrimidine compounds, including the one you’re interested in, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines, which means they can mimic the biological activities of purines .

Molecular Targeted Therapies

These compounds could be used in molecular targeted therapies, which inhibit certain receptors and signaling pathways that stimulate tumor cell growth . This strategy has been developed to circumvent the drawbacks of conventional chemotherapy, which does not differentiate between normal human cells and affected cells .

Synthetic Pathways

The compound can be synthesized by reacting compound 4 with 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline 5 in the presence of diisopropylethylamine . This synthetic pathway could be used for constructing these scaffolds in an attempt to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

N,N,6-trimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(21-14)26-10-8-25(9-11-26)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQIZUWADQKMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.